molecular formula C14H10FNO B14764949 6-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-carbonitrile

6-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B14764949
M. Wt: 227.23 g/mol
InChI Key: LIKCLYACGVMVRH-UHFFFAOYSA-N
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Description

6-Fluoro-3’-methoxy-[1,1’-biphenyl]-3-carbonitrile is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of a fluorine atom at the 6th position, a methoxy group at the 3’ position, and a carbonitrile group at the 3rd position on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3’-methoxy-[1,1’-biphenyl]-3-carbonitrile typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative reacts with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3’-methoxy-[1,1’-biphenyl]-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst can facilitate the reduction.

    Substitution: Nucleophiles such as amines or thiols can replace the fluorine atom in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of 6-Fluoro-3’-methoxy-[1,1’-biphenyl]-3-carboxaldehyde.

    Reduction: Formation of 6-Fluoro-3’-methoxy-[1,1’-biphenyl]-3-amine.

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 6-Fluoro-3’-methoxy-[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-3’-methoxy-[1,1’-biphenyl]-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H10FNO

Molecular Weight

227.23 g/mol

IUPAC Name

4-fluoro-3-(3-methoxyphenyl)benzonitrile

InChI

InChI=1S/C14H10FNO/c1-17-12-4-2-3-11(8-12)13-7-10(9-16)5-6-14(13)15/h2-8H,1H3

InChI Key

LIKCLYACGVMVRH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C=CC(=C2)C#N)F

Origin of Product

United States

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